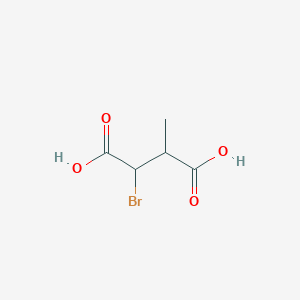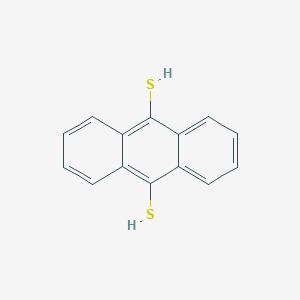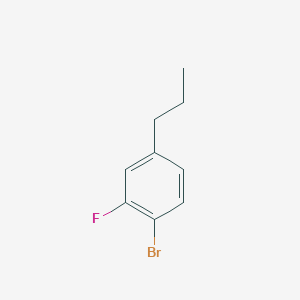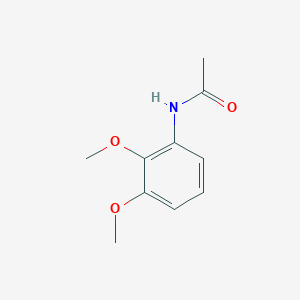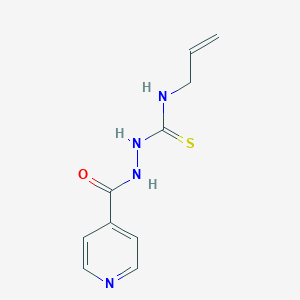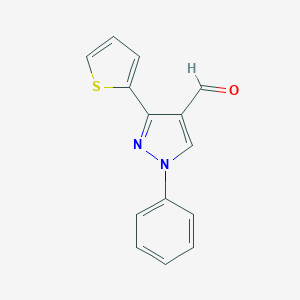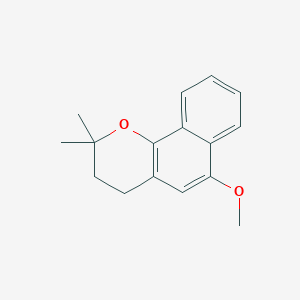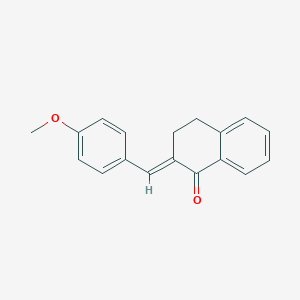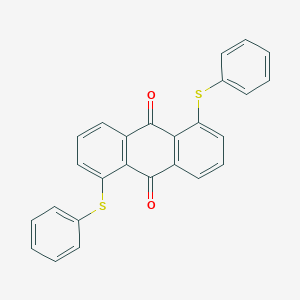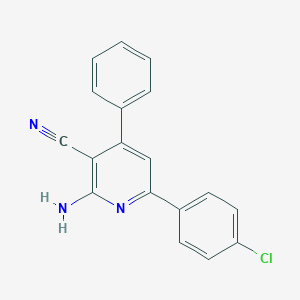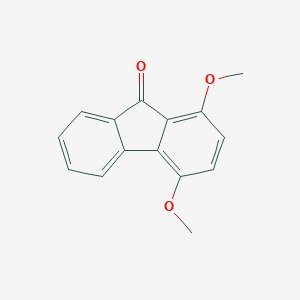
1,4-dimethoxy-9H-fluoren-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-dimethoxy-9H-fluoren-9-one, also known as DFO, is a fluorescent compound that has been widely used in scientific research. It is a derivative of fluorenone and has a molecular weight of 257.29 g/mol. DFO is a yellow powder that is soluble in most organic solvents. It has been used in various fields of research such as biochemistry, pharmacology, and neuroscience.
Mechanism Of Action
The mechanism of action of 1,4-dimethoxy-9H-fluoren-9-one is based on its ability to fluoresce. 1,4-dimethoxy-9H-fluoren-9-one absorbs light at a specific wavelength and emits light at a longer wavelength. This process is known as fluorescence. 1,4-dimethoxy-9H-fluoren-9-one has been used as a tool to study the conformational changes of proteins and to monitor enzyme activity. The fluorescence of 1,4-dimethoxy-9H-fluoren-9-one can be quenched by the presence of certain molecules, which can be used to study the binding affinity of ligands to proteins.
Biochemical And Physiological Effects
1,4-dimethoxy-9H-fluoren-9-one has been shown to have minimal biochemical and physiological effects. It is not toxic to cells and has low cytotoxicity. 1,4-dimethoxy-9H-fluoren-9-one has been used in various in vitro and in vivo studies without any adverse effects. However, it is important to note that 1,4-dimethoxy-9H-fluoren-9-one is a fluorescent compound and can interfere with certain biological processes. Therefore, it is important to use 1,4-dimethoxy-9H-fluoren-9-one in appropriate concentrations and to control for any potential interference.
Advantages And Limitations For Lab Experiments
The main advantage of using 1,4-dimethoxy-9H-fluoren-9-one in lab experiments is its fluorescent properties. 1,4-dimethoxy-9H-fluoren-9-one is a highly sensitive and specific fluorescent probe that can be used to study various biological processes. It is easy to use and can be incorporated into various experimental designs. However, one limitation of using 1,4-dimethoxy-9H-fluoren-9-one is its potential interference with biological processes. 1,4-dimethoxy-9H-fluoren-9-one is a fluorescent compound and can interfere with certain biological processes. Therefore, it is important to use 1,4-dimethoxy-9H-fluoren-9-one in appropriate concentrations and to control for any potential interference.
Future Directions
There are many future directions for the use of 1,4-dimethoxy-9H-fluoren-9-one in scientific research. One potential application is in the study of protein-protein interactions. 1,4-dimethoxy-9H-fluoren-9-one can be used as a tool to study the conformational changes of proteins and to monitor protein-protein interactions. Another potential application is in the development of new drugs. 1,4-dimethoxy-9H-fluoren-9-one can be used as a tool to screen for potential drug candidates and to study the mechanism of action of drugs. Additionally, 1,4-dimethoxy-9H-fluoren-9-one can be used as a tool to study the interaction between drugs and proteins, which can help to improve drug design and development.
Synthesis Methods
The synthesis of 1,4-dimethoxy-9H-fluoren-9-one can be achieved through a multi-step process. The first step involves the reaction of 9-fluorenone with methanol and hydrochloric acid to produce 9-(hydroxymethyl)fluorene. The second step involves the reaction of 9-(hydroxymethyl)fluorene with methoxyacetic acid and para-toluenesulfonic acid to produce 1,4-dimethoxy-9H-fluoren-9-one. This synthesis method has been well-established and has been used in many research studies.
Scientific Research Applications
1,4-dimethoxy-9H-fluoren-9-one has been widely used in scientific research due to its fluorescent properties. It has been used as a fluorescent probe to study various biological processes such as protein folding, enzyme activity, and membrane transport. 1,4-dimethoxy-9H-fluoren-9-one has also been used to study the interaction between drugs and proteins. It has been used as a tool to screen for potential drug candidates and to study the mechanism of action of drugs.
properties
CAS RN |
24061-14-1 |
|---|---|
Product Name |
1,4-dimethoxy-9H-fluoren-9-one |
Molecular Formula |
C15H12O3 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
1,4-dimethoxyfluoren-9-one |
InChI |
InChI=1S/C15H12O3/c1-17-11-7-8-12(18-2)14-13(11)9-5-3-4-6-10(9)15(14)16/h3-8H,1-2H3 |
InChI Key |
WAZFWQLGOHYIGJ-UHFFFAOYSA-N |
SMILES |
COC1=C2C3=CC=CC=C3C(=O)C2=C(C=C1)OC |
Canonical SMILES |
COC1=C2C3=CC=CC=C3C(=O)C2=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



